Tributylphosphane--hydrogen chloride (1/1)

Description

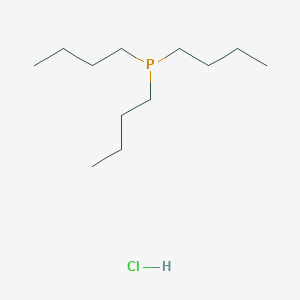

Tributylphosphane–hydrogen chloride (1/1) is an organophosphorus compound with the chemical formula P(CH2CH2CH2CH3)3·HCl. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three alkyl groups. This compound is typically a colorless oily liquid at room temperature and has a strong, unpleasant odor .

Properties

CAS No. |

43131-33-5 |

|---|---|

Molecular Formula |

C12H28ClP |

Molecular Weight |

238.78 g/mol |

IUPAC Name |

tributylphosphane;hydrochloride |

InChI |

InChI=1S/C12H27P.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H |

InChI Key |

MJRPMUINYAOXRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(CCCC)CCCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylphosphane–hydrogen chloride can be synthesized through the hydrophosphination of phosphine with 1-butene. This reaction proceeds via a free radical mechanism, which does not follow the Markovnikov rule : [ \text{PH}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{CH}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]

In the laboratory, tributylphosphane can also be prepared by reacting the appropriate Grignard reagent with phosphorus trichloride : [ 3 \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{MgCl} + \text{PCl}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + 3 \text{MgCl}_2 ]

Industrial Production Methods

Industrial production of tributylphosphane typically involves the hydrophosphination method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tributylphosphane–hydrogen chloride undergoes several types of chemical reactions, including:

Oxidation: Reacts with oxygen to form tributylphosphane oxide: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]

Alkylation: Reacts with alkyl halides to form phosphonium salts: [ \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{PhCH}_2\text{Cl} \rightarrow [\text{PhCH}_2\text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3]- ]

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation and alkyl halides for alkylation. These reactions typically occur under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are tributylphosphane oxide and various phosphonium salts .

Scientific Research Applications

Tributylphosphane–hydrogen chloride has several applications in scientific research:

Chemistry: Used as a ligand in the preparation of transition metal complexes, which are important in catalysis.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals.

Industry: Applied in the production of polymers and other materials.

Mechanism of Action

The mechanism by which tributylphosphane–hydrogen chloride exerts its effects involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. This property makes it useful in various catalytic processes and organic transformations .

Comparison with Similar Compounds

Similar Compounds

Trimethylphosphine: Another tertiary phosphine with three methyl groups instead of butyl groups.

Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.

Tributylamine: Similar structure but with nitrogen instead of phosphorus.

Uniqueness

Tributylphosphane–hydrogen chloride is unique due to its specific reactivity and applications in catalysis and organic synthesis. Its ability to form stable complexes with transition metals makes it particularly valuable in industrial and research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.